Isomescaline

Catalog No.
S590575
CAS No.
3937-16-4
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomescaline

CAS Number

3937-16-4

Product Name

Isomescaline

IUPAC Name

2-(2,3,4-trimethoxyphenyl)ethanamine

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3

InChI Key

PVLFQRLVSMMSQK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC

Synonyms

2,3,4-trimethoxyphenethylamine, isomescaline, isomescaline hydrochloride

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC

Isomescaline (2,3,4-trimethoxyphenethylamine, CAS 3937-16-4) is a positional isomer of the classic reference compound mescaline (3,4,5-trimethoxyphenethylamine). While structurally identical in molecular weight (211.26 g/mol) and core phenethylamine backbone, the shift of the methoxy groups from the 3,4,5- to the 2,3,4-positions fundamentally alters its pharmacological, metabolic, and synthetic utility. In procurement contexts, it is primarily sourced as an analytical reference standard for forensic differentiation, a highly susceptible metabolic substrate for monoamine oxidase (MAO) assays, and a specialized synthetic precursor for novel thio- and amphetamine-derivatives [1].

Substituting isomescaline with mescaline or other trimethoxyphenethylamine isomers in analytical or enzymatic workflows leads to critical experimental failures. Due to the 2,3,4-substitution pattern, isomescaline is rapidly metabolized by monoamine oxidase (MAO) and lacks the 5-HT2A receptor affinity and psychoactivity characteristic of the 3,4,5-isomer [1]. Using mescaline in its place would yield false positives in receptor binding assays and drastically different kinetic profiles in metabolic stability testing [2]. Furthermore, in synthetic chemistry, the specific steric and electronic environment of the 2,3,4-trimethoxy ring is required to access downstream targets like TMA-3 or specific thioisomescaline analogs, making structural substitution impossible[3].

Receptor Affinity and Psychoactivity (Negative Control Utility)

In human subjective assays and neuropharmacological models, isomescaline demonstrates a complete lack of psychoactivity at doses exceeding 400 mg, in stark contrast to mescaline, which is highly active at 200-400 mg due to its strong 5-HT2A receptor affinity [1]. This >100% difference in hallucinogenic threshold establishes isomescaline as a structurally perfectly matched, yet pharmacologically inert, negative control for serotonergic assays.

Evidence Dimension5-HT2A Receptor Activation / Psychoactivity threshold
Target Compound DataInactive at >400 mg (lacks 5-HT2A activation)
Comparator Or BaselineMescaline (Active at 200-400 mg)
Quantified DifferenceComplete loss of psychoactivity and receptor affinity
ConditionsHuman subjective administration and receptor binding inferences

Makes isomescaline an ideal structurally matched negative control for 5-HT2A receptor binding assays and neuropharmacological screening.

Metabolic Susceptibility in Enzymatic Assays

The positional shift of methoxy groups renders isomescaline highly susceptible to oxidative deamination by monoamine oxidase (MAO). In mouse brain homogenate preparations and bovine plasma MAO assays, isomescaline is rapidly oxidized, whereas mescaline remains highly resistant to MAO degradation and is largely excreted unchanged or as a carboxylic acid [1].

Evidence DimensionSusceptibility to Monoamine Oxidase (MAO) degradation
Target Compound DataRapidly oxidized by brain MAO in vitro and in vivo
Comparator Or BaselineMescaline (Highly resistant to MAO degradation)
Quantified DifferenceDistinct kinetic vulnerability to MAO deamination
ConditionsMouse brain homogenate and bovine plasma MAO assays

Critical for selecting substrates in MAO kinetic assays or when designing metabolic stability panels for phenethylamines.

Precursor Suitability for Thio-Derivatives

In the synthesis of sulfur analogues of psychotomimetic agents, isomescaline serves as a unique precursor that yields three distinct monothio analogues (2-, 3-, and 4-thioisomescaline). In contrast, the mescaline baseline only permits the synthesis of two monothio analogues (3- and 4-thiomescaline) [1].

Evidence DimensionSynthetic yield/access to monothio analogues
Target Compound DataYields 3 distinct monothio analogues
Comparator Or BaselineMescaline (Yields 2 distinct monothio analogues)
Quantified Difference50% increase in accessible positional thio-analogs
ConditionsChemical synthesis of monothio analogues

Essential for medicinal chemists expanding structure-activity relationship (SAR) libraries with sulfur-substituted phenethylamines.

Analytical Differentiation (GC-MS)

For forensic and toxicology applications, isomescaline provides a distinct gas chromatography-mass spectrometry (GC-MS) fragmentation profile compared to its isomers. It exhibits a top m/z peak at 182 and a secondary peak at 166, ensuring baseline resolution and distinct ion abundance ratios when compared to the illicit 3,4,5-isomer [1].

Evidence DimensionMass Spectrometry Fragmentation (GC-MS)
Target Compound DataGC-MS top m/z peak at 182, secondary at 166
Comparator Or BaselineMescaline (Distinct retention time and fragmentation ratios)
Quantified DifferenceUnique ion abundance and chromatographic resolution
ConditionsStandard GC-MS analytical conditions (NIST library)

Crucial for forensic and toxicological laboratories requiring exact positional isomer differentiation to prevent false positives.

Negative Control in Neuropharmacology

Used as a structurally matched, inactive baseline in 5-HT2A receptor binding and activation assays to validate the specificity of 3,4,5-substituted phenethylamines[1].

MAO Substrate Kinetics

Employed in enzymatic assays evaluating monoamine oxidase (MAO) activity and the metabolic stability of phenethylamines, leveraging its rapid deamination profile [2].

Precursor for SAR Library Synthesis

Acts as the starting material for synthesizing thioisomescalines (TIMs) and 2,3,4-trimethoxyamphetamine (TMA-3) in medicinal chemistry programs exploring novel receptor affinities [3].

Forensic Analytical Standards

Utilized as a reference material in GC-MS and NMR workflows to distinguish between illicit mescaline and non-controlled positional isomers, preventing false regulatory actions [4].

XLogP3

1.1

UNII

Y5A6OUU263

Other CAS

3937-16-4

Wikipedia

2,3,4-trimethoxyphenethylamine

Dates

Last modified: 08-15-2023

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